Aluminum5-chloro-8-hydroxyquin-olinate
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Overview
Description
Aluminum5-chloro-8-hydroxyquin-olinate is a coordination complex formed by the reaction of aluminum with 5-chloro-8-hydroxyquinoline. This compound is known for its applications in various fields, including organic light-emitting diodes (OLEDs) and antimicrobial coatings .
Preparation Methods
The preparation of 5-chloro-8-hydroxyquinoline, a key precursor, involves several steps:
Extraction: The hydrochloride is extracted using mineral acids.
Neutralization: The extracted hydrochloride is neutralized with an alkali solution to isolate 5-chloro-8-hydroxyquinoline.
Washing and Drying: The isolated compound is washed with water and dried to obtain pure 5-chloro-8-hydroxyquinoline.
For industrial production, these steps are optimized to ensure high yield and purity while minimizing waste and cost .
Chemical Reactions Analysis
Aluminum5-chloro-8-hydroxyquin-olinate undergoes various chemical reactions:
Chelation: The compound forms stable chelate complexes with metal ions, which is a key feature in its applications.
Oxidation and Reduction: It can participate in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Substitution: The chlorine atom in the compound can be substituted by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Aluminum5-chloro-8-hydroxyquin-olinate has a wide range of applications:
Chemistry: It is used as a chelating agent for the quantitative determination of metal ions.
Biology: The compound exhibits antimicrobial properties and is used in coatings to prevent bacterial growth.
Medicine: Research is ongoing into its potential use in treating infections and other diseases.
Industry: It is a key component in OLEDs, where it helps improve the efficiency and stability of the devices.
Mechanism of Action
The compound exerts its effects primarily through chelation, where it binds to metal ions, altering their availability and activity. This mechanism is crucial in its antimicrobial action, where it disrupts metal ion homeostasis in microbial cells, leading to cell death . The molecular targets include various metal-dependent enzymes and pathways involved in cellular metabolism .
Comparison with Similar Compounds
Similar compounds include other derivatives of 8-hydroxyquinoline, such as:
Tris(8-hydroxyquinolinato)aluminium: Widely used in OLEDs, it shares similar luminescent properties but differs in its specific applications and stability.
5-chloro-8-hydroxyquinoline: A precursor to the aluminum complex, it has similar antimicrobial properties but lacks the enhanced stability provided by the aluminum coordination.
8-hydroxyquinoline-5-sulfonic acid: Another derivative with applications in fluorescence and metal ion detection.
The uniqueness of Aluminum5-chloro-8-hydroxyquin-olinate lies in its combination of luminescent and antimicrobial properties, making it versatile for both electronic and biological applications .
Properties
Molecular Formula |
C30H15AlCl3N3O9 |
---|---|
Molecular Weight |
694.8 g/mol |
IUPAC Name |
aluminum;2-carboxy-5-chloroquinolin-8-olate |
InChI |
InChI=1S/3C10H6ClNO3.Al/c3*11-6-2-4-8(13)9-5(6)1-3-7(12-9)10(14)15;/h3*1-4,13H,(H,14,15);/q;;;+3/p-3 |
InChI Key |
RWEGJTDIKIDSCH-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=NC2=C(C=CC(=C21)Cl)[O-])C(=O)O.C1=CC(=NC2=C(C=CC(=C21)Cl)[O-])C(=O)O.C1=CC(=NC2=C(C=CC(=C21)Cl)[O-])C(=O)O.[Al+3] |
Origin of Product |
United States |
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